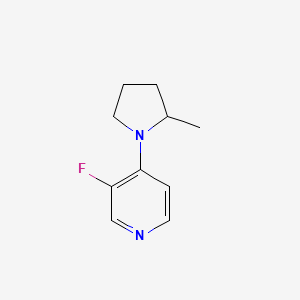

3-Fluoro-4-(2-methylpyrrolidin-1-yl)pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-4-(2-methylpyrrolidin-1-yl)pyridine is a chemical compound with the molecular formula C10H14FN2. It is commonly referred to as FMP or Fluoromethylpyridine. This compound is widely used in scientific research due to its unique properties and potential applications in various fields. In

Scientific Research Applications

Diastereodivergent Synthesis

The compound plays a critical role in the diastereodivergent synthesis of chiral 4-fluoropyrrolidines, showcasing the utility of Cu(II)-catalyzed asymmetric 1,3-dipolar cycloaddition for accessing chiral pyrrolidines with multiple contiguous stereogenic centers, including a fluorinated quaternary stereogenic center at C4. This method demonstrates the significance of 3-Fluoro-4-(2-methylpyrrolidin-1-yl)pyridine derivatives in the precise synthesis of structurally complex and stereochemically rich pyrrolidine frameworks (Kalita et al., 2021).

Synthesis of Small Fluoropyrrolidines

Another application involves the synthesis of small 3-fluoropyrrolidines and 3,3-difluoropyrrolidines through a 1,3-dipolar cycloaddition with a simple azomethine ylide, demonstrating the accessibility and versatility of fluorinated pyrrolidines in synthetic chemistry. This research highlights the ease of synthesizing vinyl fluorides and their potential in cycloaddition reactions to produce 3-fluoropyrrolidines, making them highly accessible for further chemical applications (McAlpine et al., 2015).

Fluoropyrrolidines and (Fluoroalkyl)pyrrolidines in Medicinal Drugs

The synthesis of fluoropyrrolidines and (fluoroalkyl)pyrrolidines, utilized in the preparation of medicinal drugs and as organocatalysts, underscores the compound's significance in medicinal chemistry. The synthesis is achieved through the fluorination of pyrrolidine derivatives or multistep synthesis from fluoroalkyl precursors, highlighting the broad interest in fluorine-containing pyrrolidines due to their pharmacological properties and applications in organic synthesis (Pfund & Lequeux, 2017).

Quantum Chemical and Molecular Dynamic Simulation Studies

In corrosion science, 3-Fluoro-4-(2-methylpyrrolidin-1-yl)pyridine derivatives have been studied for their adsorption and corrosion inhibition properties on iron surfaces. Quantum chemical calculations and molecular dynamics simulations reveal the efficiency of these derivatives as corrosion inhibitors, indicating the compound's potential in material science for protecting metals against corrosion (Kaya et al., 2016).

properties

IUPAC Name |

3-fluoro-4-(2-methylpyrrolidin-1-yl)pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2/c1-8-3-2-6-13(8)10-4-5-12-7-9(10)11/h4-5,7-8H,2-3,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUBMJHFEECCIPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN1C2=C(C=NC=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-4-(2-methylpyrrolidin-1-yl)pyridine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[({4-[(4-pyridin-2-ylpiperazin-1-yl)carbonyl]cyclohexyl}methyl)amino]quinazoline-2(1H)-thione](/img/no-structure.png)

![ethyl 2-(2-((7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2437599.png)

![1-(7-Oxa-10-azaspiro[4.6]undecan-10-yl)prop-2-en-1-one](/img/structure/B2437603.png)

![(E)-2-amino-N-benzyl-1-((thiophen-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2437607.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(2-chlorophenyl)acetamide](/img/structure/B2437611.png)

![6-{[4-(2,6-dimethylphenyl)piperazin-1-yl]sulfonyl}-2H-chromen-2-one](/img/structure/B2437614.png)

![N-butyl-2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2437615.png)

![11-(6-Cyclobutylpyrimidin-4-yl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B2437617.png)

![2-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2437618.png)

![2-[(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]propanoic acid](/img/structure/B2437619.png)